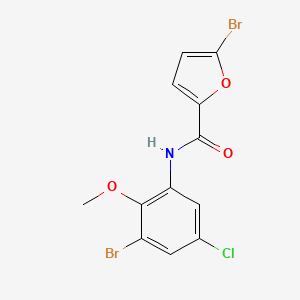![molecular formula C23H25N3O2 B7477190 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7477190.png)
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide, also known as Y-27632, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including cell motility, proliferation, and apoptosis. Y-27632 has been widely used in scientific research to investigate the role of ROCK in various biological processes.
Mecanismo De Acción
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide acts as a competitive inhibitor of the ATP-binding site of ROCK, preventing the phosphorylation of downstream targets involved in cytoskeletal organization and cell motility. By inhibiting ROCK activity, 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide can modulate actin cytoskeleton dynamics, cell adhesion, and cell contractility.
Biochemical and Physiological Effects:
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has been shown to modulate various biological processes, including cell migration, proliferation, and apoptosis. It has been shown to suppress the migration and invasion of cancer cells, as well as the proliferation of smooth muscle cells in the vasculature. 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has also been shown to have neuroprotective effects in models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide is its high selectivity for ROCK, which allows for the specific inhibition of ROCK activity without affecting other signaling pathways. 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide is also relatively stable and can be easily synthesized in the laboratory. However, 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide in scientific research. One potential direction is the investigation of the role of ROCK in the regulation of immune cell function and inflammation. 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has also been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide may have potential applications in tissue engineering and regenerative medicine, where it can be used to modulate cell behavior and tissue formation.
Métodos De Síntesis
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 4-piperidone with 3-indolepropionic acid, followed by acylation and amidation reactions. The final product is obtained through crystallization and purification processes.
Aplicaciones Científicas De Investigación
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has been extensively used in scientific research to investigate the role of ROCK in various biological processes. It has been shown to inhibit ROCK activity in a dose-dependent manner, leading to the suppression of cell migration, invasion, and proliferation. 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has been used in studies of cancer metastasis, cardiovascular diseases, and neurological disorders.
Propiedades
IUPAC Name |
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-22(11-10-18-16-24-21-9-5-4-8-20(18)21)26-14-12-17(13-15-26)23(28)25-19-6-2-1-3-7-19/h1-9,16-17,24H,10-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQIXYLASITKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone](/img/structure/B7477108.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B7477109.png)
![Ethyl 4-[4-[(4-methylsulfonylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477129.png)
![Methyl 4-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7477130.png)
![2-[[4-(3-chloro-4-methoxyphenyl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7477136.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(propan-2-ylcarbamoyl)acetamide](/img/structure/B7477148.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7477155.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3-benzothiazole](/img/structure/B7477160.png)


![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7477196.png)
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B7477199.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2,4-dihydroxybenzoate](/img/structure/B7477205.png)
![N-[2-(4-benzoylpiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7477212.png)